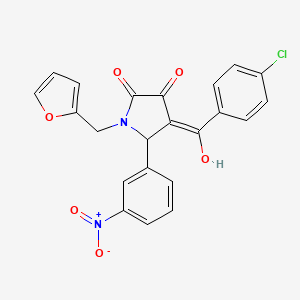
(3'R*,4'R*)-1'-(4-amino-2-pyrimidinyl)-1,4'-bipiperidine-3',4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3'R*,4'R*)-1'-(4-amino-2-pyrimidinyl)-1,4'-bipiperidine-3',4-diol, commonly known as ABP-700, is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic benefits. ABP-700 belongs to the class of opioid receptor antagonists and is being studied for its use in the treatment of acute pain and opioid-induced respiratory depression.
Mechanism of Action
ABP-700 is a selective antagonist of the mu-opioid receptor. The drug binds to the receptor and prevents the activation of downstream signaling pathways that are responsible for the analgesic effects of opioids. By blocking the mu-opioid receptor, ABP-700 can reduce the risk of respiratory depression and other side effects associated with opioid use.
Biochemical and Physiological Effects
ABP-700 has been shown to be effective in reducing the risk of respiratory depression in animal models. The drug has also been shown to have a lower potential for abuse and addiction compared to traditional opioid drugs. Additionally, ABP-700 has been shown to have a longer half-life compared to other opioid receptor antagonists, which may make it a more attractive option for clinical use.
Advantages and Limitations for Lab Experiments
One advantage of ABP-700 is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of blocking this receptor without affecting other opioid receptors. However, one limitation of ABP-700 is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.
Future Directions
There are several potential future directions for research on ABP-700. One area of interest is the development of new formulations of the drug that can be administered in different ways, such as intranasal or sublingual administration. Another area of interest is the use of ABP-700 in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the safety and efficacy of ABP-700 in clinical settings.
Synthesis Methods
The synthesis of ABP-700 is a complex process that involves several steps. The starting material for the synthesis is a commercially available compound, 4-amino-2-pyrimidinyl piperidine. This compound is then reacted with a protected form of 3,4-dihydroxyphenylalanine (DOPA) to form the intermediate product. The protecting groups are then removed, and the final product, ABP-700, is obtained.
Scientific Research Applications
ABP-700 is being studied for its potential use in the treatment of acute pain and opioid-induced respiratory depression. The drug works by blocking the activity of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By blocking this receptor, ABP-700 can reduce the risk of respiratory depression, a potentially fatal side effect of opioid use.
properties
IUPAC Name |
(3R,4R)-1-(4-aminopyrimidin-2-yl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c15-13-1-5-16-14(17-13)19-8-4-11(12(21)9-19)18-6-2-10(20)3-7-18/h1,5,10-12,20-21H,2-4,6-9H2,(H2,15,16,17)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYDTTMNSWLIBW-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5365461.png)
![methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5365465.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5365471.png)
![1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5365478.png)
![2-tert-butyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5365486.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanol](/img/structure/B5365500.png)
![3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid](/img/structure/B5365523.png)
![6-iodo-3-(3-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5365527.png)
![3-allyl-5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365528.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B5365560.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide](/img/structure/B5365571.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5365572.png)